An In-depth Technical Guide to 2-Fluoro-4-(difluoromethyl)pyridine
An In-depth Technical Guide to 2-Fluoro-4-(difluoromethyl)pyridine
Abstract
This technical guide provides a comprehensive overview of 2-Fluoro-4-(difluoromethyl)pyridine, a fluorinated heterocyclic compound of increasing interest in the fields of medicinal chemistry and drug discovery. The strategic incorporation of both a fluorine atom and a difluoromethyl group onto the pyridine scaffold imparts unique physicochemical properties that are highly sought after for the modulation of biological activity. This document details the compound's properties, explores potential synthetic strategies, discusses its applications based on the principles of bioisosterism and metabolic stabilization, and provides essential safety and handling information. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage the potential of this and related fluorinated building blocks in the design of novel therapeutic agents.
Introduction to Fluorinated Pyridines
The pyridine ring is a foundational scaffold in the pharmaceutical and agrochemical industries, present in numerous biologically active molecules.[1] The strategic functionalization of this ring system is a cornerstone of modern medicinal chemistry. Among the various substituents employed, fluorine-containing groups have gained prominence for their ability to profoundly alter a molecule's properties.[2]
The introduction of fluorine can modulate acidity, lipophilicity, metabolic stability, and binding affinity, often leading to enhanced pharmacokinetic and pharmacodynamic profiles.[2][3] Specifically, the difluoromethyl (CHF₂) group is a fascinating moiety that is gaining attention as a potential bioisostere for hydroxyl (-OH), amine (-NH), and thiol (-SH) groups due to its unique hydrogen bonding capabilities.[3]
This guide focuses on 2-Fluoro-4-(difluoromethyl)pyridine (CAS Number: 84940-51-2), a molecule that combines the benefits of a fluorinated pyridine ring with the distinct properties of the difluoromethyl group. While the user's query specified "2-(Difluoromethyl)-4-fluoropyridine," the compound with the readily available CAS number and data is its isomer, 2-Fluoro-4-(difluoromethyl)pyridine. The principles and potential applications discussed herein are largely applicable to both isomers due to the shared structural motifs.
Physicochemical Properties
Understanding the fundamental physicochemical properties of a compound is critical for its application in research and development. The key properties of 2-Fluoro-4-(difluoromethyl)pyridine are summarized below.
| Property | Value | Source(s) |
| CAS Number | 84940-51-2 | [4] |
| Molecular Formula | C₆H₄F₃N | [4] |
| Molecular Weight | 147.10 g/mol | |
| Physical Form | Solid | |
| InChI Key | HQURWUNRSQARIS-UHFFFAOYSA-N | |
| SMILES String | FC(C1=CC=NC(F)=C1)F |
graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Atom nodes N1 [label="N", pos="0,0!", fontcolor="#202124"]; C2 [label="C", pos="-1.2,-0.7!", fontcolor="#202124"]; C3 [label="C", pos="-1.2,-2.1!", fontcolor="#202124"]; C4 [label="C", pos="0,-2.8!", fontcolor="#202124"]; C5 [label="C", pos="1.2,-2.1!", fontcolor="#202124"]; C6 [label="C", pos="1.2,-0.7!", fontcolor="#202124"]; F_C2 [label="F", pos="-2.4,-0.2!", fontcolor="#34A853"]; C_CHF2 [label="C", pos="0,-4.2!", fontcolor="#202124"]; H_CHF2 [label="H", pos="-1,-4.9!", fontcolor="#202124"]; F1_CHF2 [label="F", pos="1,-4.9!", fontcolor="#34A853"]; F2_CHF2 [label="F", pos="0.5,-5.5!", fontcolor="#34A853"]; // Adjusted position for clarity// Bond edges N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; C2 -- F_C2; C4 -- C_CHF2; C_CHF2 -- H_CHF2; C_CHF2 -- F1_CHF2; C_CHF2 -- F2_CHF2;
// Double bonds (rendered as thicker lines for emphasis) edge [penwidth=2]; N1 -- C6; C2 -- C3; C4 -- C5; }graphy (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed.
- Step 5: Workup and Purification: Upon completion, cool the reaction mixture to room temperature and quench with a reducing agent solution (e.g., sodium bisulfite). Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Step 6: Isolation: Purify the crude product via column chromatography on silica gel to isolate the desired 2-Fluoro-4-(difluoromethyl)pyridine, along with other potential regioisomers.
digraph "Conceptual_Synthesis_Workflow" { graph [splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"]; Start [label="Start with Pyridine Precursor\n(e.g., 2-Chloropyridine)"]; Step1 [label="Fluorination Reaction\n(e.g., Nucleophilic Substitution)"]; Intermediate [label="Intermediate Product\n(2-Fluoropyridine)"]; Step2 [label="Regioselective Difluoromethylation\n(e.g., Dearomatisation Strategy)"]; FinalProduct [label="Final Product\n(2-Fluoro-4-(difluoromethyl)pyridine)"]; Purification [label="Workup & Purification\n(Chromatography)"]; Start -> Step1; Step1 -> Intermediate; Intermediate -> Step2; Step2 -> Purification; Purification -> FinalProduct; }Caption: Conceptual workflow for the synthesis of 2-Fluoro-4-(difluoromethyl)pyridine.
Applications in Drug Discovery
While specific biological data for 2-Fluoro-4-(difluoromethyl)pyridine is scarce in publicly available literature, its potential as a valuable building block in medicinal chemistry can be inferred from the known roles of its constituent parts. [5]
The Role of the Difluoromethyl Group
The CHF₂ group is more than just a fluorinated analog of a methyl group. Its key attributes include:
Lipophilicity Modulation: It increases lipophilicity compared to a hydrogen atom but is generally less lipophilic than a trifluoromethyl (CF₃) group, offering a fine-tuning mechanism for optimizing a drug's solubility and permeability profile. [3]* Metabolic Blocker: The strong C-F bonds make the CHF₂ group resistant to oxidative metabolism, which can block metabolic pathways at that position and improve a drug's half-life. [2]* Hydrogen Bond Donor: The hydrogen atom in the CHF₂ group is sufficiently acidic to act as a weak hydrogen bond donor, enabling it to form interactions with biological targets and serve as a bioisostere for groups like hydroxyls. [3]
Potential Therapeutic Targets
Based on the prevalence of the fluoropyridine scaffold in known bioactive molecules, 2-Fluoro-4-(difluoromethyl)pyridine could be a valuable scaffold for designing inhibitors for several important target classes:
Kinase Inhibitors: The pyridine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. The substituents at the 2- and 4-positions can be used to modulate potency and selectivity. [5]* GPCR Modulators: G-protein coupled receptors are a major class of drug targets, and substituted pyridines are frequently incorporated into ligands to fine-tune receptor interactions. [5]* Ion Channel Blockers: The specific electronic and steric properties of this molecule could be advantageous in designing modulators for various ion channels. [5]
Caption: Logical relationship between molecular features and potential applications.
Safety and Handling
Proper safety precautions are paramount when handling any chemical reagent. The information below is synthesized from safety data for this compound and structurally related fluorinated pyridines.
Hazard Class Description Precautionary Statements Flammability Combustible Solid. For related liquids: Flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and take precautionary measures against static discharge. Eye Irritation Causes serious eye irritation. Wear protective eye/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [6] Skin Irritation May cause skin irritation. [6][7] Wear protective gloves. IF ON SKIN: Take off immediately all contaminated clothing. Rinse skin with water/shower. Respiratory Irritation May cause respiratory irritation. [6] Avoid breathing dust/fume/gas/mist/vapors/spray. [6]Use only outdoors or in a well-ventilated area. Ingestion Harmful if swallowed. [6] Do not eat, drink or smoke when using this product. IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. [8]
Storage: Keep container tightly closed in a dry and well-ventilated place. Store in a class 11 combustible solids area. * Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
2-Fluoro-4-(difluoromethyl)pyridine represents a modern and strategic building block for medicinal chemistry and materials science. It merges the well-established benefits of the fluoropyridine scaffold with the unique and advantageous properties of the difluoromethyl group, including its role as a metabolic stabilizer and a bioisosteric mimic. While its full potential is still being explored, the foundational principles of drug design strongly suggest its utility in developing novel therapeutic agents with improved pharmacokinetic properties. Further research into the synthesis and biological evaluation of this and related compounds is warranted to fully unlock their potential.
References
- Howei Pharm. CAS 84940-51-2 C6H4F3N 2-Fluoro-4-(difluoromethyl)pyridine 97%.
- Sigma-Aldrich. 2-Fluoro-4-(difluoromethyl)pyridine.
- Sigma-Aldrich.
- Sigma-Aldrich. 2-Fluoro-4-(trifluoromethyl)pyridine.
- Fluorochem. 5-Chloro-4-(difluoromethyl)-2,3-difluoropyridine.
- Tokyo Chemical Industry (India) Pvt. Ltd. 2-Fluoro-4-(trifluoromethyl)pyridine.
- PMC. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors.
- Universität Münster.
- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 2-Fluoro-4-trifluoromethyl-pyridine.
- Santa Cruz Biotechnology, Inc. Safety Data Sheet - 2-(2,4-Difluorophenyl)pyridine.
- Fisher Scientific.
- Organic Syntheses. Detailed experimental procedure for the synthesis of 4-fluoropyridine.
- Thermo Fisher Scientific.
- Benchchem.
- ResearchGate. (PDF) Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines.
- PubChem. 2,4-Difluoropyridine.
- PMC.
- Organic Letters.
- MDPI.
- ChemicalBook. 2,4-DIFLUORO-PYRIDINE.
- AME Publishing Company. Fluorine in drug discovery: Role, design and case studies.
Sources
- 1. New method for introducing fluorinated components into molecules [uni-muenster.de]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS 84940-51-2 C6H4F3N 2-Fluoro-4-(difluoromethyl)pyridine 97% - CMO,CDMO,Custom Synthesis-Howei Pharm [howeipharm.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
